3-Cyclopropyl-5-(furan-2-yl)-4,5-dihydro-1,2-oxazole
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Overview
Description
3-Cyclopropyl-5-(furan-2-yl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that features a cyclopropyl group, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-(furan-2-yl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with furan-2-carboxylic acid, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-(furan-2-yl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted furan derivatives.
Scientific Research Applications
3-Cyclopropyl-5-(furan-2-yl)-4,5-dihydro-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(furan-2-yl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
- 3-Cyclopropyl-5-(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl-(furan-2-yl)methanone
Uniqueness
3-Cyclopropyl-5-(furan-2-yl)-4,5-dihydro-1,2-oxazole is unique due to its combination of a cyclopropyl group, a furan ring, and an oxazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
6305-54-0 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-cyclopropyl-5-(furan-2-yl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C10H11NO2/c1-2-9(12-5-1)10-6-8(11-13-10)7-3-4-7/h1-2,5,7,10H,3-4,6H2 |
InChI Key |
BHGSHKZITSCZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(C2)C3=CC=CO3 |
Origin of Product |
United States |
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